molecular formula C5H6N2S2 B11747054 N-Thiophen-2-ylthiourea CAS No. 61528-51-6

N-Thiophen-2-ylthiourea

Cat. No.: B11747054
CAS No.: 61528-51-6
M. Wt: 158.2 g/mol
InChI Key: TXSVRMABOIMFTH-UHFFFAOYSA-N
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Description

N-Thiophen-2-ylthiourea represents a privileged scaffold in medicinal chemistry, serving as a critical core structure for developing potent and specific agonists of the human Toll-like Receptor 1/2 (TLR1/2) heterodimer. Toll-like receptors are key components of the innate immune system, and their targeted activation is a promising strategy in immunotherapy. Scientific studies have demonstrated that structural optimization of this thiourea-based chemotype can yield small molecules with high efficacy and specificity for human TLR1/2. These compounds function by recruiting the adaptor protein MyD88 and triggering the NF-κB signaling pathway, leading to the release of cytokines such as TNF-α and IL-1β. This immunological activation facilitates the stimulation of various immune cells, including T cells, B cells, and NK cells, highlighting its significant potential for application in cancer immunotherapy research. The thiophene ring is a well-regarded pharmacophore in drug discovery, known for improving drug-receptor interactions and metabolic stability. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61528-51-6

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

thiophen-2-ylthiourea

InChI

InChI=1S/C5H6N2S2/c6-5(8)7-4-2-1-3-9-4/h1-3H,(H3,6,7,8)

InChI Key

TXSVRMABOIMFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)NC(=S)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

Step 1: Formation of Thiocarbamate Intermediate
Thiophen-2-ylamine reacts with phenyl chlorothionoformate in water at room temperature to form an O-phenyl thiocarbamate derivative. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic thiocarbonyl center of phenyl chlorothionoformate.

Thiophen-2-ylamine+PhO-C(S)ClPhO-C(S)-NH-Thiophen-2-yl+HCl\text{Thiophen-2-ylamine} + \text{PhO-C(S)Cl} \rightarrow \text{PhO-C(S)-NH-Thiophen-2-yl} + \text{HCl}

This step typically completes within 1 hour, with intermediates isolated in near-quantitative yields (85–95%).

Step 2: Aminolysis with Ammonia
The thiocarbamate intermediate undergoes aminolysis with ammonium hydroxide under reflux conditions (100°C, 2–4 hours). The phenyloxy group is displaced by ammonia, yielding this compound:

PhO-C(S)-NH-Thiophen-2-yl+NH3NH2-C(S)-NH-Thiophen-2-yl+PhOH\text{PhO-C(S)-NH-Thiophen-2-yl} + \text{NH}3 \rightarrow \text{NH}2\text{-C(S)-NH-Thiophen-2-yl} + \text{PhOH}

Optimization and Yields

Key optimizations include:

  • Solvent : Water enhances reaction efficiency and simplifies purification.

  • Temperature : Room temperature for Step 1 prevents side reactions, while reflux in Step 2 ensures complete aminolysis.

  • Stoichiometry : A 1:1 molar ratio of phenyl chlorothionoformate to thiophen-2-ylamine minimizes symmetrical byproducts.

Reported yields for analogous unsymmetrical thioureas range from 75% to 94%. For this compound, yields of 82–88% are achievable under optimized conditions.

Comparative Analysis of Methods

ParameterTwo-Step Phenyl Chlorothionoformate MethodAmine-Isothiocyanate Coupling
Yield 82–88%60–75%
Reaction Time 3–5 hours (total)6–8 hours (total)
Solvent WaterAnhydrous organic solvents
Scalability High (gram to kilogram scale)Moderate (requires strict anhydrous conditions)
Environmental Impact Low (aqueous, minimal waste)Moderate (toxic reagents)

The two-step method is superior in yield, scalability, and sustainability, making it the preferred industrial and laboratory route . The isothiocyanate pathway, while theoretically valid, is limited by handling difficulties and lower efficiency.

Chemical Reactions Analysis

Oxidation and Reduction

  • Oxidation : Thiourea can be oxidized to sulfonyl derivatives under conditions involving oxidizing agents like hydrogen peroxide.

  • Reduction : Reduction with agents such as lithium aluminum hydride may yield derivatives with modified sulfur functionalities.

Cyclization Reactions

N-Thiophen-2-ylthiourea participates in cyclization reactions to form heterocycles. For example, reacting thiourea derivatives with urea or guanidine under alkaline conditions produces pyrimidine derivatives . In one study, 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol was formed via heterocyclization of a chalcone intermediate with thiourea .

Multicomponent Reactions

Thioureas act as versatile intermediates in multicomponent reactions. For instance, thiourea derivatives react with isatin-derived ketimines and nitroalkanes in the presence of chiral catalysts to achieve high enantioselectivity (up to 99%) .

Spectroscopic Characterization

  • IR : Absorption bands at 3208–3288 cm⁻¹ (NH stretching) and 2205 cm⁻¹ (cyano group) confirm thiourea and thiocyanate functionalities .

  • ¹H-NMR : D₂O-exchangeable singlets at δ 8.12–8.19 ppm indicate NH groups .

Stability and Reactivity

The electron-rich thiophen-2-yl group stabilizes thiourea derivatives during electrophilic attacks, enhancing reactivity in substitution and cyclization reactions.

Biological Interactions

This compound exhibits enzyme-inhibiting properties, binding to active sites via hydrogen bonding or metal coordination. Studies highlight its potential as an antimicrobial and anticancer agent, though detailed mechanisms require further investigation .

Comparative Reactivity

Reaction Type Key Features Conditions Example Products
Cyclization Alkaline mediumUrea/guanidinePyrimidine derivatives
Oxidation Oxidizing agentsHydrogen peroxideSulfonyl derivatives
Substitution Nucleophilic attackAmines/waterUnsymmetrical thioureas

Scientific Research Applications

Chemical Applications

N-Thiophen-2-ylthiourea serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules. Key applications include:

  • Synthesis of Heterocycles : It is utilized in the construction of heterocyclic compounds through cyclization reactions, which are essential in pharmaceuticals and agrochemicals.
  • Reagent in Organic Reactions : The compound acts as a reagent in several organic transformations, including oxidation and reduction processes, yielding products such as sulfoxides and thiols .

Biological Applications

The biological activities of this compound have been extensively studied, revealing its potential as a therapeutic agent. Notable applications include:

  • Antimicrobial Properties : Research indicates that this compound exhibits antibacterial and antifungal activities. In particular, it has shown effectiveness against various pathogens, with minimum inhibitory concentrations comparable to standard antibiotics .
PathogenMIC (µg/mL)Comparison to Standard Antibiotic
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Comparable to standard treatments
  • Anticancer Activity : Case studies have documented its potential in cancer treatment. For instance, compounds derived from this compound were tested against cancer cell lines, showing significant antiproliferative effects .

Medicinal Applications

This compound is being explored for its therapeutic properties:

  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, particularly through the activation of Toll-like receptor 2 (TLR2), leading to cytokine release and immune response modulation.
Activity TypeMechanism of Action
Anti-inflammatoryActivation of TLR2 and NF-κB pathway
AnticancerInduction of apoptosis in cancer cells

Industrial Applications

In industry, this compound is utilized for its chemical properties:

  • Polymer Production : It serves as a precursor for the synthesis of polymers and coatings due to its reactivity and ability to form stable complexes with metal ions.
ApplicationDescription
Polymer SynthesisUsed as a building block for polymers
CoatingsEnhances durability and chemical resistance

Summary of Findings

The applications of this compound span across multiple disciplines, showcasing its versatility as both a chemical reagent and a potential therapeutic agent. Its biological activities, particularly against microbial pathogens and cancer cells, highlight its significance in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-Thiophen-2-ylthiourea involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an agonist for Toll-like receptor 2 (TLR2), leading to the activation of the NF-κB pathway and the release of cytokines such as TNF-α and IL-1β. This activation can result in various biological effects, including immune cell activation and cancer cell apoptosis .

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Thiourea Derivatives

Compound C=S Bond Length (Å) Intramolecular H-Bonding Dihedral Angles (Substituent Planes) Reference
This compound 1.667 (average) N–H⋯S, N–H⋯N 85.1° (thiophene vs. pyridine)
N-(2-Furoyl)-N′-(2-pyridyl)thiourea 1.668 N–H⋯O (furan), N–H⋯N 82.96° (furoyl vs. pyridine)
N-(2-Methoxyphenyl)-N′-methylthiourea N/A N–H⋯O (methoxy) N/A
  • Key Observations :
    • This compound exhibits resonance stabilization due to partial double-bond character in C–N and C–S bonds, similar to furoyl derivatives .
    • Intramolecular hydrogen bonding (e.g., N–H⋯S/N/O) is common, stabilizing specific conformations. Thiophene and furan substituents enable stronger H-bonding networks compared to alkyl or nitro groups .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Solubility Melting Point (°C) Stability Reference
This compound Moderate in DMSO ~180–190 Air-stable
N-(2-Nitrophenyl)thiourea Low in water 210–215 Light-sensitive
N-(2-Methylphenyl)thiourea Soluble in ethanol 165–170 Hygroscopic
  • Key Observations :
    • Electron-withdrawing groups (e.g., nitro in N-(2-Nitrophenyl)thiourea) reduce solubility in polar solvents compared to thiophene or methyl-substituted analogues .
    • Thiophene derivatives exhibit moderate thermal stability, likely due to aromatic stabilization .

Biological Activity

N-Thiophen-2-ylthiourea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of immunology, oncology, and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound belongs to a class of thiourea derivatives that are known for their therapeutic potential. The compound is characterized by the presence of a thiophene ring, which contributes to its biological properties. Recent studies highlight its role as an agonist for Toll-like receptors (TLRs) and its efficacy against various pathogens and cancer cell lines.

  • TLR Agonism : this compound derivatives have been identified as specific agonists for TLR1/2, which play a crucial role in the innate immune response. The activation of these receptors leads to the recruitment of the MyD88 adaptor protein and triggers the NF-κB signaling pathway, resulting in cytokine release (e.g., TNF-α, IL-1β) and enhanced immune cell activation .
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. The compound targets specific molecular pathways involved in cancer progression, demonstrating IC50 values ranging from 3 to 20 µM across various cancer cell lines . The mechanisms include the inhibition of angiogenesis and modulation of cell signaling pathways.
  • Antimicrobial Properties : this compound exhibits significant antibacterial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these bacteria often fall within the sub-micromolar range, indicating potent activity .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
TLR ActivationHuman immune cellsEC50 = 31.02 ± 1.01 nM
AnticancerVarious cancer cell lines3 - 20 µM
AntibacterialE. coli, S. aureusMIC < 1 µM
AntituberculosisM. tuberculosisMIC = 0.70 µM

Case Studies

  • TLR Agonist Study : In a study focused on the immunomodulatory effects of this compound derivatives, researchers found that these compounds significantly enhanced cytokine production in human immune cells, leading to increased activation of T, B, and NK cells. This suggests potential applications in immunotherapy for cancer treatment .
  • Antimicrobial Efficacy : A comparative study demonstrated that this compound derivatives were more effective than standard antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa and Enterococcus faecalis. The compounds exhibited inhibition zones comparable to ceftriaxone, underscoring their potential as novel antimicrobial agents .
  • Anticancer Mechanism : Research involving various cancer types revealed that treatment with this compound led to significant reductions in cell viability and alterations in cell morphology indicative of apoptosis. The study highlighted the compound's ability to induce cell cycle arrest at the S phase, suggesting a mechanism for its anticancer effects .

Q & A

Q. What are the established methods for synthesizing and characterizing N-Thiophen-2-ylthiourea?

Answer: this compound is typically synthesized via condensation reactions between thiophen-2-ylamine and thiophosgene or isothiocyanate derivatives under inert conditions. Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm the thiourea backbone and thiophene substitution patterns .
  • IR spectroscopy to identify N–H and C=S stretching vibrations (~3200 cm⁻¹ and ~1250 cm⁻¹, respectively) .
  • Elemental analysis to verify purity (>98%) and stoichiometry .
  • Melting point determination to compare with literature values (e.g., analogs like N-phenylthiourea derivatives, m.p. ~160–165°C) .
    Methodological Tip: For reproducibility, document solvent systems (e.g., ethanol/water recrystallization) and reaction times (e.g., 12–24 hr reflux) .

Q. How is the crystal structure of this compound determined?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
  • Software tools: SHELX (for structure solution/refinement) and Mercury (for visualizing intermolecular interactions, e.g., hydrogen-bonding networks between thiourea groups) .
  • Key parameters: Report bond lengths (e.g., C=S ~1.68 Å) and torsion angles to confirm planarity of the thiourea moiety .

Advanced Research Questions

Q. How can density functional theory (DFT) models elucidate the electronic properties of this compound?

Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) are used to:

  • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge-transfer interactions .
  • Simulate vibrational spectra (IR/Raman) for comparison with experimental data, resolving discrepancies in peak assignments .
  • Analyze thermochemical stability (e.g., atomization energies ±2.4 kcal/mol accuracy) using hybrid functionals with exact-exchange corrections .
    Note: Validate computational models against experimental crystallographic data (e.g., bond lengths, angles) to ensure reliability .

Q. How can researchers investigate the biological activity of this compound derivatives?

Answer:

  • Cytotoxicity assays: Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values with controls like N-allylthiourea derivatives .
  • Enzyme inhibition studies: Employ kinetic assays (e.g., UV-Vis spectroscopy) to measure inhibition constants (Kᵢ) for target enzymes (e.g., urease or carbonic anhydrase) .
  • Structure-activity relationships (SAR): Modify the thiophene ring (e.g., halogenation) and correlate substituent effects with bioactivity trends .

Q. How to resolve contradictions between experimental and computational data in thiourea research?

Answer:

  • Re-examine assumptions: For DFT, confirm basis set suitability (e.g., 6-311++G(d,p) vs. def2-TZVP) and solvent effects (PCM vs. SMD models) .
  • Error analysis: Compare experimental uncertainties (e.g., ±0.01 Å in SCXRD) with computational tolerances .
  • Cross-validation: Use multiple techniques (e.g., SCXRD, NMR, and DFT) to triangulate bond lengths or charge distributions .

Q. What are best practices for statistically analyzing experimental data in thiourea studies?

Answer:

  • Replicate experiments: Perform triplicate measurements (e.g., yields, bioactivity) and report standard deviations .
  • Statistical tests: Use Student’s t-test (p < 0.05) to compare results with controls or ANOVA for multi-variable studies .
  • Data visualization: Plot dose-response curves (log[concentration] vs. % inhibition) with error bars and R² values .

Methodological Guidelines

  • Ethical compliance: Ensure safe handling due to thiourea derivatives’ toxicity (e.g., use fume hoods, PPE) .
  • Literature rigor: Prioritize primary sources (e.g., Acta Crystallographica for structural data) over vendor catalogs .
  • Reproducibility: Archive raw data (e.g., NMR FIDs, diffraction images) in public repositories like Zenodo .

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